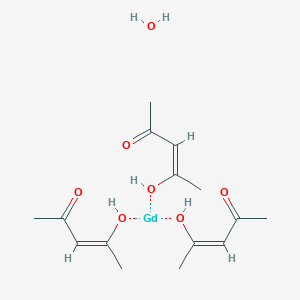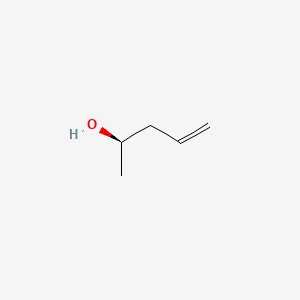![molecular formula C13H13ClF3N3O3S B3042591 N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide CAS No. 648408-34-8](/img/structure/B3042591.png)
N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide
Overview
Description
N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide is a useful research compound. Its molecular formula is C13H13ClF3N3O3S and its molecular weight is 383.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide, focusing on six unique applications:
Pharmaceuticals and Drug Development
This compound’s unique structure, particularly the trifluoromethyl group, makes it a valuable candidate in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds . This compound could be explored for its potential in developing new medications, especially those targeting chronic diseases where long-term stability and efficacy are crucial.
Agrochemicals
In the field of agrochemicals, compounds containing trifluoromethyl groups have shown significant efficacy in pest control . This compound could be used to develop new pesticides or herbicides that are more effective and environmentally friendly. The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate plant tissues and resist degradation, making it a potent tool in crop protection.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound can be utilized in veterinary medicine. The trifluoromethyl group can improve the pharmacokinetic properties of veterinary drugs, ensuring better absorption and longer-lasting effects . This can be particularly beneficial for developing treatments for livestock and pets, ensuring their health and productivity.
Material Science
The unique chemical properties of this compound make it a candidate for use in material science. It can be used to develop new polymers or coatings with enhanced durability and resistance to environmental factors . The trifluoromethyl group can impart hydrophobic properties, making materials more resistant to water and other solvents.
Catalysis
In the field of catalysis, this compound can serve as a catalyst or a catalyst precursor in various chemical reactions . The presence of the trifluoromethyl group can influence the electronic properties of the catalyst, potentially leading to more efficient and selective reactions. This can be particularly useful in industrial processes where high efficiency and selectivity are desired.
Environmental Science
This compound can be explored for its potential applications in environmental science. Its stability and resistance to degradation make it a candidate for use in environmental remediation processes . For example, it could be used to develop materials that can adsorb or neutralize pollutants in water or soil, contributing to cleaner and safer environments.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or a reagent in various analytical techniques . Its unique chemical properties can make it useful in the development of new analytical methods or in the improvement of existing ones. This can enhance the accuracy and reliability of chemical analyses in research and industry.
Biological Research
Finally, this compound can be used in biological research to study the effects of trifluoromethyl-containing compounds on biological systems. This can provide valuable insights into the mechanisms of action of these compounds and their potential therapeutic applications. It can also help in the development of new strategies for drug design and development.
Synthesis and application of trifluoromethylpyridines FDA-Approved Trifluoromethyl Group-Containing Drugs Trifluoromethylpyridine: Its chemistry and applications Synthesis and crystal structure of 1-(2,6-dichloro-4-trifluoromethyl) Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group Synthesis and application of trifluoromethylpyridines : Trifluoromethylpyridine: Its chemistry and applications
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[3-methoxy-5-(trifluoromethyl)phenyl]-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O3S/c1-7-11(12(14)20(2)18-7)24(21,22)19-9-4-8(13(15,16)17)5-10(6-9)23-3/h4-6,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYRTFBAOZOARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042511.png)
![1,1,1-Trifluoro-4-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]but-3-en-2-one](/img/structure/B3042512.png)
![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}ethan-1-ol](/img/structure/B3042514.png)
![[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl][2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3042516.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3042518.png)
![N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042519.png)
![4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide](/img/structure/B3042522.png)
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one](/img/structure/B3042527.png)
![1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3042528.png)
![{3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl}(triethyl)ammonium bromide](/img/structure/B3042530.png)
![(E)-1-(2-hydroxyphenyl)-3-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one](/img/structure/B3042531.png)